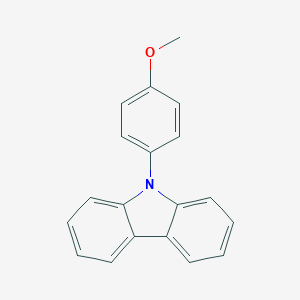

9-(4-Methoxyphenyl)carbazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-(4-methoxyphenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO/c1-21-15-12-10-14(11-13-15)20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQJKWIYMIKLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389351 | |

| Record name | 9-(4-methoxyphenyl)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19264-74-5 | |

| Record name | 9-(4-Methoxyphenyl)carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19264-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(4-methoxyphenyl)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 4 Methoxyphenyl Carbazole and Derived Structures

Direct Synthesis of 9-(4-Methoxyphenyl)carbazole

The direct synthesis of this compound involves the formation of a carbon-nitrogen bond between the carbazole (B46965) nitrogen and the 4-methoxyphenyl (B3050149) ring. The most prevalent and effective methods for achieving this transformation are the Ullmann and Buchwald-Hartwig coupling reactions.

Copper-Catalyzed Ullmann Coupling Protocols

The Ullmann condensation is a classic and widely utilized method for the N-arylation of carbazoles. This reaction typically involves the coupling of carbazole with an aryl halide, such as 4-iodoanisole (B42571), in the presence of a copper catalyst and a base at elevated temperatures. researchgate.netiucr.org The reaction's efficiency can be influenced by the choice of catalyst source, base, solvent, and the presence of ligands.

A common protocol involves heating a mixture of carbazole and 4-iodoanisole with copper powder or copper(I) iodide (CuI) as the catalyst. iucr.orgscispace.com A base, most frequently potassium carbonate (K₂CO₃), is essential to facilitate the reaction. iucr.orgscispace.com Solvents like dimethylformamide (DMF) or triethylene glycol dimethyl ether (TEGDME) are often employed due to their high boiling points, which are necessary for the reaction to proceed. iucr.orgscispace.com While effective, traditional Ullmann conditions can be harsh, requiring high temperatures and sometimes stoichiometric amounts of copper. Modern variations aim for milder conditions through the use of specific ligands.

Table 1: Selected Copper-Catalyzed Ullmann Coupling Conditions for this compound Synthesis

| Reactants | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Carbazole, 4-iodoanisole | CuI | K₂CO₃ | DMF | N₂ atm | Not specified | iucr.org |

This table is generated based on available data and may not represent a comprehensive list of all published protocols.

Palladium-Catalyzed Suzuki and Buchwald-Hartwig Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent a more modern and often more efficient alternative to the Ullmann condensation for C-N bond formation. The Buchwald-Hartwig amination, in particular, has become a cornerstone for the synthesis of N-aryl compounds, including carbazole derivatives. rsc.orgnih.gov This reaction allows for the coupling of an amine (carbazole) with an aryl halide or triflate under milder conditions than the traditional Ullmann reaction, offering greater functional group tolerance and often higher yields. researchgate.net

The catalytic system for a Buchwald-Hartwig reaction typically consists of a palladium precursor and a specialized phosphine (B1218219) ligand. The choice of ligand is critical for the reaction's success. For the synthesis of this compound, the reaction would involve coupling carbazole with a 4-haloanisole (e.g., 4-bromoanisole (B123540) or 4-iodoanisole) in the presence of a palladium catalyst and a strong base like sodium tert-butoxide (NaOᵗBu). nih.govunit.no

While the Suzuki coupling is primarily known for forming C-C bonds, it can be part of a multi-step or one-pot sequential process to build complex carbazole structures. d-nb.infomdpi.com For instance, a Suzuki reaction could be used to first functionalize the carbazole ring at a different position, followed by a Buchwald-Hartwig amination at the nitrogen. d-nb.info A less common but feasible approach could involve the coupling of a carbazole-9-boronic acid derivative with a methoxyphenol derivative, although the N-arylation via Buchwald-Hartwig is more direct and widely practiced.

Table 2: Representative Palladium-Catalyzed Buchwald-Hartwig Amination Conditions

| Amine | Aryl Halide | Catalyst/Ligand | Base | Solvent | Application | Reference |

|---|---|---|---|---|---|---|

| 3,6-dibromocarbazole | bis(4-methoxyphenyl)amine | Pd₂(dba)₃ / P(tBu)₃ | NaOᵗBu | Toluene | Synthesis of substituted carbazoles | nih.gov |

This table illustrates typical conditions for Buchwald-Hartwig reactions involving carbazole-related structures, demonstrating the general approach applicable to the target compound.

Post-Synthetic Functionalization of the this compound Core

Once the this compound scaffold is synthesized, its properties can be further tailored through various functionalization reactions. The electron-rich carbazole ring is susceptible to electrophilic substitution, and the positions most reactive to such substitutions are typically the 3- and 6-positions, followed by the 1- and 8-positions.

Vilsmeier-Haack Formylation for Aldehyde Derivatives

The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. researchgate.net This reaction has been successfully applied to this compound to produce aldehyde derivatives. researchgate.net The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), acts as the electrophile.

The reaction leads to the formation of 9-(4-methoxyphenyl)-9H-carbazole-3-carbaldehyde and, under more forcing conditions or with different stoichiometry, the 3,6-dicarbaldehyde derivative. researchgate.net These aldehyde derivatives are valuable intermediates, serving as precursors for the synthesis of more complex molecules, such as hydrazones for optoelectronic applications or larger conjugated systems via condensation reactions. researchgate.net

Regioselective Halogenation Strategies (e.g., Bromination)

Regioselective halogenation of the this compound core is a critical step for subsequent modifications, particularly for extending the π-conjugation through cross-coupling reactions. Bromination is a common halogenation strategy due to the versatility of the resulting aryl bromide in further reactions.

The bromination of this compound can be achieved with high regioselectivity at the 3- and 6-positions. A standard reagent for this transformation is N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (B95107) (THF) or chloroform. researchgate.netdtic.mil By controlling the stoichiometry of NBS, it is possible to achieve either mono-bromination, yielding 3-bromo-9-(4-methoxyphenyl)-9H-carbazole, or di-bromination to give 3,6-dibromo-9-(4-methoxyphenyl)-9H-carbazole. researchgate.netdtic.mil

Table 3: Regioselective Bromination of 9-(Alkyl/Aryl)carbazoles

| Substrate | Reagent | Solvent | Product | Application | Reference |

|---|---|---|---|---|---|

| 9-(4-methoxyphenyl)-9H-carbazole | N-Bromosuccinimide | Chloroform | 3-bromo-9-(4-methoxyphenyl)-9H-carbazole | Intermediate for Suzuki coupling | researchgate.net |

This table provides examples of bromination on the carbazole core, highlighting the methodology used for functionalization.

Subsequent Cross-Coupling Reactions for Extended Conjugation

The halogenated derivatives of this compound are key building blocks for creating larger, more complex molecular architectures with extended π-conjugation. The bromo-derivatives, such as 3-bromo-9-(4-methoxyphenyl)-9H-carbazole, are ideal substrates for palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling. scispace.comresearchgate.net

In a typical Suzuki reaction, the bromo-carbazole derivative is coupled with an arylboronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or K₃PO₄), and a suitable solvent system. mdpi.comresearchgate.net This methodology allows for the introduction of a wide variety of aryl or heteroaryl groups at the 3- and/or 6-positions of the carbazole core. For example, coupling 3-bromo-9-(4-methoxyphenyl)-9H-carbazole with a pyreneboronic acid derivative results in a molecule with a significantly extended conjugated system, which often exhibits interesting photophysical properties for applications in devices like Organic Light-Emitting Diodes (OLEDs). scispace.com

Diels-Alder Cycloaddition Reactions in Carbazole Derivatization

The Diels-Alder reaction, a powerful tool in organic synthesis for the construction of cyclic systems, has been utilized for the synthesis of complex carbazole structures. metu.edu.trmdpi.commetu.edu.tr This pericyclic reaction, involving a conjugated diene and a dienophile, allows for the formation of six-membered rings with a high degree of regio- and stereocontrol. While direct Diels-Alder reactions on this compound itself are not extensively reported, the strategy is employed in the synthesis of highly functionalized carbazole cores, which can be precursors or analogues.

For instance, a domino reaction involving aza-Diels-Alder reaction of in situ-generated 1-azadienes with N-arylmaleimides has been shown to produce polyfunctionalized carbazoles. In one study, the reaction of 3-formyl-2-(1H-indol-3-yl)-N-aryl-3-(arylamino)acrylamides with N-arylmaleimides in the presence of acetic anhydride (B1165640) led to the formation of complex carbazole derivatives. This approach highlights the potential of cycloaddition reactions to build the carbazole framework, which can then be further modified.

A notable example is the efficient synthesis of polyfunctionalized carbazoles through a domino Diels-Alder reaction of 3-amino-2-vinylindoles with maleimides. This method allows for the construction of the carbazole skeleton with various substituents, which could include a 4-methoxyphenyl group on the nitrogen atom. beilstein-journals.org

Furthermore, the synthesis of novel carbazole derivatives has been achieved through the Diels-Alder reaction of indole-based dienes with various dienophiles. metu.edu.trmetu.edu.tr These reactions are often optimized by exploring different catalysts, solvents, and temperatures to achieve high yields of the desired carbazole cycloadducts. metu.edu.tr The functionalized carbazoles produced through these methods are valuable for their potential use in optoelectronic devices. metu.edu.trmetu.edu.tr

The following table summarizes a representative Diels-Alder reaction for the synthesis of a functionalized carbazole derivative.

| Reactants | Dienophile | Conditions | Product | Yield | Reference |

| 3-Amino-1-methyl-2-vinylindole | N-Phenylmaleimide | Reflux in toluene | 1,3-Adduct | 85% | beilstein-journals.org |

This methodology, while not directly starting from this compound, demonstrates the utility of the Diels-Alder reaction in creating substituted carbazole systems. The strategic placement of a 4-methoxyphenyl group on the indole (B1671886) nitrogen prior to the cycloaddition would be a viable route to derivatives of the target compound.

Transition Metal-Catalyzed Site-Selective C-H Functionalization

Transition metal-catalyzed C-H functionalization has emerged as a powerful and efficient strategy for the derivatization of carbazoles, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. nih.govresearchgate.net This approach allows for the direct introduction of functional groups at specific positions on the carbazole core, which is crucial for tuning the electronic and physical properties of the resulting materials. nih.gov

Various transition metals, including palladium, rhodium, and copper, have been employed to catalyze the C-H functionalization of carbazoles. researchgate.net The regioselectivity of these reactions is often controlled by the use of directing groups, which guide the metal catalyst to a specific C-H bond. For N-arylcarbazoles like this compound, the C-1 and C-8 positions are often activated due to the electronic nature of the carbazole ring and the influence of the N-substituent.

Palladium-catalyzed reactions are widely used for the C-H arylation, alkenylation, and acylation of carbazoles. For example, the direct arylation of carbazoles can be achieved using palladium acetate (B1210297) as a catalyst in the presence of a suitable ligand and base. nih.gov A method for the synthesis of unsymmetrical carbazoles has been developed involving a palladium-catalyzed tandem C-H functionalization and C-N bond formation. nih.govscilit.com

Rhodium catalysts have also been shown to be effective for the C-H activation and annulation of carbazole derivatives. rsc.orgnih.gov For instance, rhodium(III)-catalyzed oxidative annulation of 3-(1H-indol-3-yl)-3-oxopropanenitriles with internal alkynes provides access to substituted carbazoles through sequential C-H bond cleavage. rsc.org

The following table presents examples of transition metal-catalyzed C-H functionalization reactions on carbazole derivatives, illustrating the versatility of this approach.

| Carbazole Derivative | Coupling Partner | Catalyst System | Functionalized Position | Product Type | Reference |

| N-Pyridylcarbazole | Aryl boronic acid | Pd(OAc)2 / ligand | C1 | C1-Arylated carbazole | researchgate.net |

| 3-(1H-indol-3-yl)-3-oxopropanenitrile | Diphenylacetylene | [RhCp*Cl2]2 / AgSbF6 | C2 and C4 of indole | Substituted carbazole | rsc.org |

| 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole | Diarylamine | Pd(OAc)2 / P(o-tolyl)3 | C3, C6 | Star-shaped hole-transporting material | nih.gov |

These examples underscore the potential of transition metal-catalyzed C-H functionalization to selectively modify the this compound scaffold, thereby enabling the synthesis of a wide range of functional materials with tailored properties.

Synthesis of Polymeric and Oligomeric Systems Incorporating this compound Moieties

The incorporation of this compound into polymeric and oligomeric structures is a key strategy for developing advanced materials for optoelectronic applications. These larger systems often exhibit enhanced processability, film-forming properties, and thermal stability compared to their small-molecule counterparts.

Preparation of Carbazolyl-Containing Hydrazone Derivatives

Hydrazone derivatives containing the this compound moiety are a class of compounds that have been investigated for their potential in optoelectronic applications. researchgate.netresearchgate.net These materials are typically synthesized through a multi-step route.

The synthesis commences with the Ullmann coupling of carbazole with 4-iodoanisole to produce this compound. researchgate.net This is followed by a Vilsmeier-Haack reaction to introduce one or two formyl groups at the 3- and 6-positions of the carbazole ring, yielding 9-(4-methoxyphenyl)-9H-carbazole-3-carbaldehyde or 9-(4-methoxyphenyl)-9H-carbazole-3,6-dicarbaldehyde. researchgate.net Finally, condensation of these aldehydes with differently substituted hydrazines affords the target hydrazone derivatives. researchgate.netsrce.hrnih.govuobaghdad.edu.iq

A variety of hydrazines can be used in the final condensation step, allowing for the synthesis of a library of hydrazone derivatives with tailored properties. For example, N,N-di(4-methoxyphenyl)hydrazine has been used to prepare hydrazones with low ionization potentials. researchgate.net

The resulting 9-(4-methoxyphenyl)carbazolyl-containing hydrazones often exhibit glass-forming properties with glass transition temperatures ranging from 56 to 110 °C. researchgate.net Their ionization potentials are typically in the range of 5.3 to 5.47 eV, making them suitable for use as hole-transporting materials. researchgate.net

The table below outlines the synthesis and key properties of a representative 9-(4-methoxyphenyl)carbazolyl-containing hydrazone.

| Precursor Aldehyde | Hydrazine Reactant | Key Properties of Hydrazone | Application | Reference |

| 9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde | N,N-di(4-methoxyphenyl)hydrazine | Tg = 110 °C, Ip = 5.41 eV | Hole-transporting material | researchgate.net |

Development of Cost-Effective Synthesis Routes for Advanced Materials

The development of cost-effective synthesis routes is crucial for the commercial viability of advanced materials based on this compound. nanoge.orgdoi.orgosti.govacs.orgrsc.org Research efforts have focused on simplifying synthetic procedures, reducing the number of steps, and using readily available and inexpensive starting materials.

One strategy to reduce costs is to employ step-saving synthetic protocols, such as direct C-H arylation reactions, which avoid the need for pre-functionalized starting materials like organotin or organoboron reagents. nih.govrsc.org For example, the synthesis of star-shaped hole-transporting materials with a carbazole core has been achieved through an optimized direct C-H/C-Br cross-coupling reaction, which is more economical than traditional Stille or Suzuki couplings. nih.govrsc.org

The table below highlights a cost-effective synthetic approach for a carbazole-based advanced material.

| Synthetic Strategy | Key Features | Target Material | Application | Reference |

| Direct C-H/C-Br cross-coupling | Step-saving, avoids toxic reagents | Star-shaped carbazole-cored HTMs | Perovskite solar cells | nih.govrsc.org |

Through these innovative synthetic methodologies, researchers are paving the way for the widespread application of this compound-based materials in next-generation electronic and optoelectronic devices.

Advanced Spectroscopic and Structural Characterization of 9 4 Methoxyphenyl Carbazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 9-(4-methoxyphenyl)carbazole, both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, the aromatic protons of the carbazole (B46965) and methoxyphenyl rings appear as a multiplet in the range of δ 7.14-8.15 ppm. scispace.comrsc.org The methoxy (B1213986) group protons present a characteristic singlet at approximately δ 3.84 ppm. scispace.com

The ¹³C NMR spectrum further corroborates the structure, with distinct signals for the carbazole and methoxyphenyl carbons. Key chemical shifts are observed around δ 158.9, 141.3, 128.5, 125.8, 123.0, 119.9, 115.0, and 109.6 ppm, with the methoxy carbon appearing at approximately δ 55.6 ppm. scispace.com

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

|---|---|---|

| Aromatic Protons | 7.14-8.15 (m) | 109.6, 115.0, 119.9, 123.0, 125.8, 128.5, 141.3 |

| Methoxy Protons | 3.84 (s) | 55.6 |

Data sourced from multiple studies and may represent a range of observed values. scispace.comrsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₉H₁₅NO, resulting in a monoisotopic mass of 273.115364 Da and an average mass of 273.335 Da. chemspider.com High-resolution mass spectrometry (HRMS) provides precise mass measurements, confirming the elemental composition.

The fragmentation patterns observed in the mass spectrum offer valuable structural information. Common fragmentation pathways for carbazole derivatives involve the loss of substituents and cleavage of the ring system. For this compound, characteristic fragments would arise from the cleavage of the bond between the carbazole nitrogen and the methoxyphenyl ring, as well as the loss of the methoxy group.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of its functional groups. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

The spectrum typically shows C-H stretching vibrations for the aromatic rings in the region of 3040 cm⁻¹. dtic.mil The C-O stretching of the methoxy group is observed around 1241 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations appear in the 1603-1430 cm⁻¹ range. dtic.milmdpi.com The C-N stretching vibration of the carbazole ring is also a characteristic feature.

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3040 |

| C-O Stretch (Methoxy) | ~1241 |

| Aromatic C=C Stretch | 1603-1430 |

Solid-State X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

Analysis of Crystal System and Space Group

Crystallographic studies on this compound have revealed that it crystallizes in the orthorhombic crystal system with the space group Pbca. researchgate.netiucr.org The unit cell parameters have been determined as a = 16.2645 (16) Å, b = 7.8297 (7) Å, and c = 22.819 (2) Å, with a cell volume of 2905.9 (5) ų. researchgate.net There are eight molecules (Z = 8) within the unit cell. researchgate.net

Table 3: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | Pbca |

| a (Å) | 16.2645 (16) |

| b (Å) | 7.8297 (7) |

| c (Å) | 22.819 (2) |

| V (ų) | 2905.9 (5) |

| Z | 8 |

Data obtained from IUCrData. researchgate.netiucr.org

Determination of Dihedral and Torsion Angles within the Molecular Framework

The relative orientation of the carbazole and methoxyphenyl rings is defined by the dihedral angle between them. In this compound, this dihedral angle is approximately 56.78 (8)°. researchgate.netnih.gov This significant twist indicates a non-planar conformation, which has implications for the electronic conjugation between the two aromatic systems. The carbazole unit itself is nearly planar, with a very small dihedral angle of 1.73 (12)° between its two benzene (B151609) rings. researchgate.netnih.gov

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org For this compound, this analysis, coupled with two-dimensional fingerprint plots, provides a detailed breakdown of the close contacts that govern the crystal packing. iucr.orgdergipark.org.tr

In the crystal structure of this compound, the dominant intermolecular interactions are H···H contacts, which account for 51.2% of the total Hirshfeld surface area. iucr.orgnih.gov This is followed by C···H/H···C contacts, contributing 39.9%. iucr.orgnih.gov These two types of interactions overwhelmingly dictate the molecular packing. Other minor contributions to the intermolecular contacts include O···H/H···O (6.0%), N···H/H···N (1.9%), C···C (0.7%), and O···C/C···O (0.3%). iucr.orgnih.gov

The Hirshfeld surface mapped over the dnorm property reveals red spots indicative of close intermolecular contacts, which are consistent with the presence of weak C—H···π interactions. nih.gov These interactions play a crucial role in consolidating the crystal structure. nih.gov The analysis of the fingerprint plots allows for a clear, quantitative understanding of the nature and prevalence of the different intermolecular forces at play within the crystal of this compound. iucr.orgnih.gov

Table 1: Quantification of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis iucr.orgnih.gov

| Intermolecular Contact Type | Contribution (%) |

| H···H | 51.2 |

| C···H/H···C | 39.9 |

| O···H/H···O | 6.0 |

| N···H/H···N | 1.9 |

| C···C | 0.7 |

| O···C/C···O | 0.3 |

Computational and Theoretical Investigations of Electronic Structure and Reactivity of 9 4 Methoxyphenyl Carbazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has been extensively employed to investigate the geometry and electronic structure of 9-(4-Methoxyphenyl)carbazole and its derivatives. DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-31G(d), are instrumental in modeling the frontier molecular orbitals (HOMO and LUMO) and predicting properties relevant to charge transport. These computational approaches can explain and supplement experimental data on absorption and photoluminescence spectra. For instance, DFT calculations have shown that the primary absorption maxima in related hydrazone compounds are due to π-π* local excitations within the conjugated system, involving the lone electron pairs of nitrogen atoms in both the hydrazone and carbazole (B46965) moieties, without significant charge transfer.

To accurately simulate molecules in different environments, continuum solvation models like the Polarizable Continuum Model (PCM) are sometimes used in conjunction with DFT. For more complex systems or to achieve higher accuracy, time-dependent DFT (TD-DFT) is used to study excited state geometries and properties. In some cases, to refine experimental data, both traditional hybrid and long-range corrected (LC) DFT methods are applied to study properties like nonlinear optical (NLO) responses.

Theoretical Prediction and Experimental Validation of Ionization Potentials and Energy Levels (HOMO/LUMO)

A crucial aspect of characterizing materials for optoelectronic applications is determining their ionization potentials and the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Theoretical calculations provide a cost-effective means to predict these values, which are then often validated by experimental techniques.

Quantum chemical calculations have been used to theoretically estimate the ionization potentials of carbazole derivatives, and these theoretical trends have been confirmed by experimental results from techniques like electron photoemission in air. For derivatives of this compound, such as hydrazones, experimental ionization potentials have been determined to be in the range of 5.3–5.47 eV using the electron photoemission technique. In other related systems, electron photoemission spectrometry has revealed low ionization potentials between 5.27–5.41 eV.

The HOMO and LUMO energy levels are critical for understanding charge injection and transport properties. For pyrene-carbazole systems, calculated HOMO and LUMO energies were found to be -4.82 eV and -1.63 eV, respectively. The difference in the HOMO-LUMO energy gap between different carbazole derivatives can be related to the extent of conjugation in the molecule. The methoxy (B1213986) groups in the structure of carbazole-based hole-transporting materials play a significant role in controlling the HOMO level.

Table 1: Theoretical and Experimental Electronic Properties of this compound and Related Derivatives

| Compound/System | Property | Theoretical Value (eV) | Experimental Value (eV) | Method | Source |

| 9-(4-Methoxyphenyl)carbazolyl-containing hydrazones | Ionization Potential | - | 5.3–5.47 | Electron photoemission technique | |

| N,N-di(4-methoxyphenyl)hydrazones of carbazole | Ionization Potential | - | 5.27–5.41 | Electron photoemission spectrometry | |

| Pyrene-carbazole (PY-CA) | HOMO Energy | -4.82 | - | DFT | |

| Pyrene-carbazole (PY-CA) | LUMO Energy | -1.63 | - | DFT | |

| Pyrene-carbazole (PY-CA) | HOMO-LUMO Gap | 3.19 | - | DFT | |

| Carbazole and diphenylamine (B1679370) derivatives | Ionization Potential | - | 5.10–5.56 | Electron photoemission in air |

This table presents a selection of theoretical and experimental electronic property data for this compound and its derivatives as reported in the cited literature.

Molecular Conformation and Geometry Optimization Studies

The three-dimensional structure of this compound is a key determinant of its physical and electronic properties. X-ray crystallography and computational geometry optimization are the primary tools for elucidating its molecular conformation.

In the crystalline state, the carbazole moiety of this compound is nearly planar, with a very small dihedral angle of 1.73 (12)° between its two benzene (B151609) rings. The methoxy-substituted phenyl ring is significantly twisted out of the plane of the carbazole group, with a dihedral angle of 56.78 (8)°. This non-planar conformation is a common feature in related carbazole derivatives.

Computational geometry optimization studies, typically performed using DFT methods, are used to find the most stable molecular conformation in the gas phase or in solution. These optimized geometries serve as the foundation for further calculations of electronic and optical properties. Hirshfeld surface analysis, derived from crystal structure data, provides insights into intermolecular interactions, revealing that H⋯H (51.2%) and C⋯H/H⋯C (39.9%) contacts are the dominant forces in the crystal packing of this compound.

Table 2: Key Geometrical Parameters of this compound

| Parameter | Value | Source |

| Dihedral angle between benzene rings of carbazole moiety | 1.73 (12)° | |

| Dihedral angle between carbazole mean plane and pendant phenyl ring | 56.78 (8)° | |

| Root-mean-square deviation of carbazole grouping from planarity | 0.020 Å |

This table summarizes important geometrical parameters of this compound determined from X-ray crystallographic studies.

Simulation of Optical Properties and Excited-State Dynamics

The interaction of this compound with light is governed by its excited-state properties. Computational simulations are invaluable for understanding these complex processes, which include light absorption, emission, and non-radiative decay pathways.

Time-dependent DFT (TD-DFT) is a common method for simulating UV-vis absorption spectra. The accuracy of these simulations can be influenced by the choice of functional and the inclusion of environmental effects, such as solvent or the solid state. For carbazole itself, upon photoexcitation, it rapidly decays from a higher singlet state (Sx) to the first excited singlet state (S1) through internal conversion. The S1 state then has a lifetime of several nanoseconds and can undergo intersystem crossing to the triplet state (T1).

Femtosecond and nanosecond transient absorption spectroscopy are experimental techniques used to probe these ultrafast excited-state dynamics. In a study of a tetraphenylethylene (B103901) derivative linked to carbazole, these techniques revealed a complex sequence of events including the initial Franck-Condon state, non-radiative conformational relaxation, and the formation and decay of a triplet excited state. The surrounding solvent can also play a significant role in the excited-state lifetime of related compounds.

Molecular Modeling for Structure-Function Insights

Molecular modeling encompasses a range of computational techniques that aim to establish a relationship between the molecular structure of a compound and its observed properties or functions. This is particularly relevant for designing new materials with tailored characteristics.

By systematically modifying the structure of a parent compound and calculating the resulting changes in electronic and optical properties, researchers can gain insights into structure-property relationships. For example, studies on carbazole derivatives have explored how the number and position of methoxy substituents can be used to fine-tune electronic structures and photophysical properties for applications like perovskite solar cells.

Molecular modeling has also been used to understand how the introduction of different functional groups or structural motifs can mitigate undesirable effects like aggregation-caused quenching (ACQ) in the solid state. Furthermore, computational models can help predict the binding mechanisms of carbazole derivatives to biological targets, providing valuable information for medicinal chemistry applications. The flexibility or rigidity of the molecular structure can also be a key factor, with studies suggesting that carbazole derivatives with more flexible bonds may exhibit enhanced biological activity.

Applications in Organic Electronic Devices and Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 9-(4-Methoxyphenyl)carbazole are instrumental in the architecture of OLEDs, serving critical functions in both the hole-transporting and emissive layers to enhance device efficiency and performance.

Application as Hole-Transporting Materials (HTMs) in OLED Architectures

Carbazole-based compounds, including those derived from this compound, are widely recognized for their excellent hole-transporting properties. dtic.milresearchgate.net These materials facilitate the efficient injection and transport of holes from the anode to the emissive layer, a crucial process for achieving high-performance OLEDs. The methoxy (B1213986) group on the phenyl ring can further enhance solubility and charge transport characteristics. The design of novel carbazole-based HTMs is an active area of research, with a focus on improving properties like hole mobility and thermal stability for use in electronic devices such as OLEDs. google.comhkbu.edu.hk

Role as Emissive Layer Components in Electroluminescent Devices

In addition to their role as HTMs, this compound derivatives are also utilized as components in the emissive layer of OLEDs. ontosight.ai Their inherent luminescent properties allow them to function as emitters, contributing to the light-generation process. ontosight.ai For instance, pyrene-based compounds substituted with this compound have been successfully used as the active light-emitting layer in OLEDs, resulting in blue and green light emission with promising device performance. researchgate.net Furthermore, these carbazole (B46965) derivatives can act as host materials for phosphorescent emitters, a strategy employed to achieve high-efficiency OLEDs. dtic.mil The development of bipolar compounds containing both hole-transporting (like carbazole) and electron-transporting moieties within a single molecule is a key strategy to improve the performance and simplify the architecture of OLEDs. hkbu.edu.hk

Evaluation of Charge Transport Characteristics and Electroluminescence Efficiency

The performance of this compound-based materials in OLEDs is quantified by several key parameters, including hole drift mobility and external quantum efficiency (EQE).

Charge Transport: The hole drift mobility of carbazole derivatives is a critical factor influencing device performance. For example, the room-temperature hole drift mobility in an amorphous film of 3-[N,N-(bis-4-methoxyphenyl)]amino-9-ethylcarbazole was found to be 1.2 × 10⁻⁴ cm²/Vs at an electric field of 6.4 × 10⁵ V/cm. acs.org The position of methoxy groups on the diphenylamino moiety has been shown to significantly affect charge mobility, with derivatives having methoxy groups at the meta positions exhibiting superior hole-transporting properties compared to those with ortho-positioned groups. researchgate.net

Electroluminescence Efficiency: The external quantum efficiency (EQE) is a measure of the percentage of electrons injected into the device that result in emitted photons. In one study, an OLED device using a pyrene-carbazole derivative (PY-CA) as the emissive layer exhibited a maximum brightness of approximately 2500 cd/m² and a power efficiency of 1.5 lm/W. researchgate.net Another example involves deep-blue phenanthroimidazole-based fluorophores where devices doped with these materials achieved a maximum EQE of up to 2.9%. bohrium.com

Below is a table summarizing the performance of some OLEDs incorporating derivatives of this compound.

| Emissive Material | Host Material | Maximum EQE (%) | Maximum Brightness (cd/m²) | Power Efficiency (lm/W) |

| PY-CA | - | - | ~2500 | 1.5 |

| 4-PIPCFTPA (3 wt%) | CBP | 2.9 | - | - |

Molecular Engineering Strategies for Enhanced Device Performance

To further improve the performance of OLEDs, various molecular engineering strategies are employed, focusing on the design of the carbazole-based materials.

Donor-Acceptor Design: A prominent strategy is the creation of donor-acceptor (D-A) or donor-π-acceptor (D-π-A) architectures. mdpi.com In these molecules, an electron-donating unit (like carbazole) is linked to an electron-accepting unit, often through a π-conjugated bridge. mdpi.com This design allows for intramolecular charge transfer (ICT), which can be tuned to achieve desired emission colors and improve charge injection and transport properties. acs.org For example, carbazole and benzothiadiazole-based donor-acceptor copolymers have been used as dopant-free HTMs, where the side-chains on the acceptor unit can influence the hole transport properties. researchgate.net

Side-Chain Modifications: The introduction of different side chains onto the carbazole core or other parts of the molecule can significantly impact its properties. For instance, attaching alkoxy side-chains can affect the π-π stacking and, consequently, the charge transport properties. researchgate.net The length and position of these chains can be modified to optimize solubility, film-forming properties, and energy levels.

Photovoltaic Devices

The application of this compound derivatives extends to the field of photovoltaics, particularly in the development of next-generation solar cells.

Perovskite Solar Cells (PSCs)

In perovskite solar cells, hole-transporting materials (HTMs) play a crucial role in extracting holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons. osti.gov Derivatives of this compound have emerged as promising and cost-effective alternatives to the commonly used but expensive spiro-OMeTAD. mdpi.comnih.gov

The molecular design of these carbazole-based HTMs is critical for achieving high power conversion efficiencies (PCE). Strategies include extending the π-conjugation through carbazole units and investigating the impact of isomeric structural linking on the material's properties. nih.gov For example, novel HTMs based on carbazole have yielded PSCs with efficiencies approaching 18%. nih.gov Furthermore, the introduction of long alkyl chains on the carbazole core is another approach to developing new small molecule HTMs. mdpi.com The ionization potentials of these materials are a key parameter, and for efficient hole transfer, they should align well with the valence band of the perovskite layer. acs.org Research has shown that carbazole-based HTMs can have ionization potentials that are well-suited for this purpose. acs.org

Below is a table highlighting the performance of some perovskite solar cells utilizing carbazole-based HTMs.

| HTM | Power Conversion Efficiency (PCE) (%) |

| Carbazole-based HTM (V1209, V1221, V1225, V1207) | up to ~18 |

| CZTPA-1 | - |

| CZTPA-2 | - |

Dye-Sensitized Solar Cells (DSSCs)

Derivatives of this compound have shown promise in dye-sensitized solar cells (DSSCs), a type of third-generation solar cell technology. researchgate.net In DSSCs, a sensitizing dye absorbs light and injects electrons into a wide-bandgap semiconductor, while a hole-transporting material (HTM) facilitates the transport of positive charges (holes) to the counter electrode. researchgate.net

Carbazole-based compounds are well-suited for this application due to their inherent electron-rich nature, high hole-transport capability, and excellent thermal and chemical stability. researchgate.net The introduction of a methoxy group on the phenyl ring attached to the carbazole nitrogen, as in this compound, can further enhance the performance of these materials.

Research has shown that the presence of the methoxy group in the para position of diphenylamine (B1679370) moieties attached to a carbazole core positively influences the photovoltaic conversion efficiency of solid-state DSSCs. researchgate.net In one study, a series of new organic HTMs based on 3,6-disubstituted 9H-carbazole-3,6-diamine,N,N,N′,N′-tetraphenyl-9-(4-methoxyphenyl) derivatives were synthesized and tested in solid-state DSSCs. researchgate.net The device incorporating the HTM with methoxy groups achieved a power conversion efficiency of 1.75% without extensive optimization. researchgate.net

These findings underscore the potential of this compound and its derivatives as effective components in enhancing the performance of dye-sensitized solar cells.

Organic Photovoltaics (OPVs)

While the primary focus of research on this compound in solar applications has been in perovskite and dye-sensitized solar cells, the broader class of carbazole derivatives is recognized for its utility in organic photovoltaics (OPVs). researchgate.netktu.lt Carbazole-based materials are valued in OPVs for their excellent hole-transporting properties, thermal stability, and the tunability of their electronic characteristics through chemical modification. mdpi.comresearchgate.net

The general advantages of carbazole derivatives, such as their electron-rich nature and high hole mobility, make them suitable for use as donor materials in the bulk heterojunction active layer of OPVs. researchgate.netresearchgate.net The ability to easily functionalize the carbazole core allows for the optimization of energy levels to achieve efficient charge separation and transport when paired with a suitable acceptor material. mdpi.com

Although specific studies focusing solely on this compound in OPVs are not as prevalent as for PSCs and DSSCs, the fundamental properties of this compound align with the requirements for effective hole-transporting or donor materials in organic solar cells. ktu.lt

Other Optoelectronic and Electronic Applications

Beyond solar cells, the versatile electronic and optical properties of this compound and its derivatives make them suitable for a range of other optoelectronic and electronic applications. researchgate.netresearchgate.net The carbazole moiety is a well-established building block for materials used in various devices due to its good hole-transporting characteristics, high thermal and electrochemical stability, and high photoluminescence quantum yield. mdpi.comresearchgate.net

One significant area of application is in organic light-emitting diodes (OLEDs) . mdpi.comresearchgate.net Carbazole derivatives are widely used as host materials for phosphorescent emitters, as well as in the development of thermally activated delayed fluorescence (TADF) emitters. mdpi.com The high triplet energy level of some carbazole-based compounds makes them particularly suitable for hosting blue, green, and red phosphorescent dyes, leading to high-efficiency OLEDs. mdpi.com

Furthermore, hydrazone derivatives containing the 9-(4-methoxyphenyl)carbazolyl group have been synthesized and shown to form stable glasses with glass transition temperatures ranging from 56 to 110°C. researchgate.net These materials exhibit ionization potentials in the range of 5.3–5.47 eV, making them promising candidates for use as hole-transporting layers in various optoelectronic devices, including photoreceptors for copiers and laser printers. researchgate.net

The ease of structural modification of the carbazole core allows for the fine-tuning of its electronic properties, leading to applications in organic field-effect transistors (OFETs) , sensors , and electrochromic devices . researchgate.net The ability to create materials with specific energy levels and charge transport characteristics is crucial for the development of these advanced electronic components.

Photorefractive Materials

The photorefractive effect, a phenomenon where the refractive index of a material is altered by spatial variations in light intensity, is critical for applications in holographic data storage, optical image processing, and real-time optical interferometry. The effect arises from the photogeneration of charge carriers, their subsequent transport, and trapping, which creates a space-charge electric field that modulates the material's refractive index via the electro-optic effect. Carbazole-based materials have been a significant focus in the development of organic photorefractive systems due to their excellent hole-transporting properties. ajrconline.orgrsc.org

While broad research exists on carbazole polymers like poly(N-vinylcarbazole) (PVK), specific derivatives such as this compound have been investigated as key components in photorefractive composites. These composites typically consist of a polymer matrix with charge-transporting capabilities (often a carbazole derivative), a photosensitizer for charge generation, and a nonlinear optical chromophore that provides the electro-optic response.

Research into hydrazones derived from this compound has shown their potential for optoelectronic applications. These materials are synthesized through a multi-step process involving the Ullmann coupling of carbazole with 4-iodoanisole (B42571), followed by formylation and condensation reactions. researchgate.net The resulting hydrazones are amorphous, glass-forming materials, a desirable property for creating high-quality optical films. researchgate.net Their ionization potentials, which indicate the energy required to remove an electron, have been measured in the range of 5.3–5.47 eV. researchgate.net Furthermore, the hole drift mobilities in these materials can reach up to 10⁻⁴ cm² V⁻¹ s⁻¹, demonstrating their efficacy as charge-transporting agents, a fundamental requirement for the photorefractive effect. researchgate.net

The this compound moiety serves as the charge-transporting unit within these systems. The methoxy group (-OCH₃) on the phenyl ring acts as an electron-donating group, which can influence the electronic properties, such as the ionization potential and charge mobility, of the molecule. The performance of these materials in a photorefractive composite depends on the synergy between the carbazole-based transport agent, the sensitizer, and the nonlinear optical chromophore to achieve a high refractive index modulation.

| Property | Value Range |

| Glass Transition Temperature (Tg) | 56 to 110°C |

| Ionization Potential | 5.3–5.47 eV |

| Hole Drift Mobility (at 3.6x10⁵ V cm⁻¹) | 10⁻⁴ to 10⁻⁷ cm² V⁻¹ s⁻¹ |

This table presents data for hydrazones derived from this compound. researchgate.net

Chemical Sensors and Recognition Systems

The unique electronic and photophysical properties of carbazole derivatives make them excellent candidates for use in chemical sensors. nih.gov this compound has been utilized as a functional monomer in the creation of molecularly imprinted polymers (MIPs). ichf.edu.pl MIPs are synthetic polymers with artificially generated recognition sites that can selectively bind to a specific target molecule, making them highly effective as the recognition element in chemical sensors. ichf.edu.pl

In this application, this compound is incorporated into a polymer matrix. ichf.edu.pl The synthesis often involves electropolymerization, where a thin film of the polymer is grown directly onto an electrode surface. ichf.edu.plnih.gov This method allows for precise control over the film's thickness and morphology. ichf.edu.pl The carbazole unit, with its electron-rich aromatic system, can participate in non-covalent interactions (such as π-π stacking, hydrogen bonding, and dipole-dipole interactions) with the template molecule during the imprinting process. After the template is removed, these specific interaction sites remain, creating a "molecular memory" for the target analyte.

When the sensor is exposed to a sample containing the target analyte, the analyte rebinds to the imprinted cavities in the polymer. This binding event causes a measurable change in the physical or electrochemical properties of the polymer film, such as its conductivity, capacitance, or fluorescence. ichf.edu.plmdpi.com For instance, electrochemical sensors can detect changes in current or potential upon analyte binding. ichf.edu.pl The carbazole moiety, being electroactive, can facilitate the transduction of the binding event into an electrical signal. acs.org The development of carbazole-based MIPs offers a pathway to creating robust, selective, and sensitive sensors for a wide range of chemical and biological molecules. ichf.edu.pl

Electrochromic Devices

Electrochromic devices (ECDs) are capable of changing their optical properties, such as color and transparency, in response to an applied electrical voltage. This technology is used in smart windows, auto-dimming mirrors, and low-power displays. Conducting polymers are key materials for ECDs, and carbazole-based polymers are particularly valued for their high thermal stability, interesting electroactive properties, and ability to be functionalized to tune their color-switching behavior. nih.govmdpi.com

Polymers incorporating the this compound unit have been synthesized and investigated for their electrochromic performance. A notable example is poly(3,6-di(carbazol-9-yl)-N-(4-methoxyphenyl)carbazole) (P(PhCz-2Cz)), which has been studied as an anodically coloring material. mdpi.com This polymer is synthesized via electropolymerization of the corresponding monomer onto a transparent conducting electrode, such as indium tin oxide (ITO) glass. mdpi.com

The resulting P(PhCz-2Cz) film demonstrates distinct color changes at different oxidation states. In its neutral state (at 0.0 V), the film is colorless or transparent yellow. mdpi.com As the applied potential is increased, the polymer is oxidized, leading to the formation of radical cations (polarons) and dications (bipolarons) along the polymer chain. This change in the electronic structure results in a visible color change. For P(PhCz-2Cz), the film transitions to yellow at an intermediate potential (1.07 V) and becomes blue-green at its fully oxidized state (around 1.28 V). mdpi.com

The performance of an electrochromic material is quantified by several parameters, including its optical contrast (ΔT), which is the maximum change in transmittance, and its coloration efficiency (η), which relates the change in optical density to the amount of charge injected. Research has shown that polymers containing the N-(4-methoxyphenyl)carbazole moiety can exhibit significant transmittance changes. For instance, P(PhCz-2Cz) has a reported maximum transmittance change (ΔTmax) of 37%. nih.govresearchgate.net

| Polymer | Neutral State (Color) | Oxidized State (Color) | Max. Transmittance Change (ΔTmax) |

| P(PhCz-2Cz) | Colorless / Yellow | Blue-Green | 37% at 741 nm |

This table provides electrochromic data for a polymer containing the N-(4-methoxyphenyl)carbazole unit. nih.govmdpi.comresearchgate.net

Conducting Polymer Applications

The application of this compound in conducting polymers extends beyond electrochromic devices, touching upon a range of organic electronic applications. mdpi.com Conducting polymers are valued for combining the electrical properties of semiconductors or metals with the processing advantages and mechanical flexibility of plastics. mdpi.com The carbazole unit is a well-established building block for hole-transporting materials due to the electron-donating nature of its nitrogen atom and its extended π-conjugated system. nih.gov

The primary method for creating conducting polymers from such monomers is through electropolymerization. nih.gov By applying a potential to a solution containing the monomer, a conducting polymer film can be deposited directly onto an electrode. mdpi.com This process creates an insoluble, cross-linked network that is electroactive, meaning its conductivity and optical properties can be reversibly switched. acs.orgacs.org

These carbazole-based conducting polymers are investigated as hole-transport layers (HTLs) in various electro-optical devices, such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. acs.org An effective HTL must have appropriate energy levels to facilitate the injection of holes from the anode and their transport to the emissive layer, as well as good film-forming properties and thermal stability. The incorporation of the this compound moiety into polymer structures is a key strategy for designing advanced materials that meet the demanding requirements of modern organic electronics. mdpi.comacs.org

Structure Property Relationships and Rational Molecular Design Principles for 9 4 Methoxyphenyl Carbazole Derivatives

Influence of the 4-Methoxyphenyl (B3050149) Substituent on Electronic and Photophysical Characteristics

The introduction of a 4-methoxyphenyl group at the N-9 position of the carbazole (B46965) core significantly impacts the molecule's electronic and photophysical properties. The methoxy (B1213986) group (–OCH₃) is an electron-donating group, which increases the electron density of the molecule. This, in turn, raises the Highest Occupied Molecular Orbital (HOMO) energy level and decreases the ionization potential, facilitating more efficient hole injection from the anode into the material. researchgate.net

Effects of Substitution Patterns on the Carbazole Core (e.g., N-substitution, 3,6-disubstitution, 2,7-disubstitution) on Material Performance

The performance of materials based on 9-(4-methoxyphenyl)carbazole can be finely tuned by strategic substitution on the carbazole core itself.

N-substitution: As previously mentioned, the substituent at the nitrogen atom (N-9 position) of the carbazole is critical. An N-aryl group, such as the 4-methoxyphenyl group, is often preferred over N-alkyl groups as it can enhance the hole mobility of the resulting material. researchgate.net

3,6-disubstitution: This is a common and effective strategy for modifying the properties of carbazole-based materials. Introducing electron-donating groups, such as additional methoxydiphenylamine moieties, at the 3 and 6 positions can further enhance the hole-transporting properties. acs.org For instance, 3,6-disubstitution has been shown to reduce the HOMO-LUMO gap, leading to a redshift in the lowest optical absorption band. rsc.org However, the number of these peripheral arms is crucial, as increasing the number does not always lead to better performance. acs.orgnih.gov

2,7-disubstitution: This substitution pattern offers an alternative approach to tuning the material's properties. In some cases, 2,7-disubstituted carbazole derivatives have shown superior performance as hole-transporting materials (HTMs) compared to their more common 3,6-disubstituted counterparts. mdpi.com For example, 2,7-substitution can lead to a more twisted molecular structure, which can be beneficial for solubility and film formation. mdpi.com Unlike 3,6-substitution, 2,7-methoxy substitutions can increase the HOMO-LUMO gap. rsc.org

The choice of substitution pattern significantly influences the electronic structure and, consequently, the material's performance in devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).

Impact of Molecular Geometry, Steric Hindrance, and Planarity on Charge Transport and Film Morphology

The three-dimensional arrangement of atoms in a molecule—its geometry—plays a pivotal role in determining its charge transport capabilities and how it forms thin films.

Molecular Geometry and Planarity: The dihedral angle between the carbazole ring system and the N-9 substituted phenyl ring is a key geometric parameter. In the case of this compound, this angle is approximately 56.78°. nih.govresearchgate.net This non-planar structure can be advantageous as it can disrupt intermolecular packing and prevent crystallization, leading to the formation of stable amorphous films. A high degree of planarity is not always desirable, as it can lead to strong π-π stacking and aggregation, which can negatively affect device performance.

Steric Hindrance: The introduction of bulky substituents can induce steric hindrance, which influences the planarity of the molecule and the packing in the solid state. For example, increasing the number of bulky side groups can force other parts of the molecule to adopt a less planar configuration. d-nb.info This can be a useful tool to control the intermolecular interactions and prevent unwanted aggregation. Bulky groups like triphenylsilyl and trityl have been used to create high-triplet-energy host materials with good morphological stability. acs.org

Film Morphology: The ability of a material to form a smooth, uniform, and pinhole-free amorphous film is crucial for device fabrication and performance. Non-planar molecular structures and the presence of bulky substituents can promote the formation of stable amorphous glasses with high glass transition temperatures (Tg). nih.gov This morphological stability is essential for the long-term operational stability of electronic devices.

Correlation between Molecular Structure and Amorphous Solid-State Properties (e.g., Glass-Forming Tendencies)

The tendency of a molecule to form a stable glass (an amorphous solid) rather than a crystalline solid is a critical property for many organic electronic applications.

The molecular structure of this compound derivatives is intrinsically linked to their glass-forming abilities. The non-planar structure, arising from the twisted arrangement of the carbazole and methoxyphenyl rings, inhibits the ordered packing required for crystallization. nih.govresearchgate.net This inherent structural feature promotes the formation of amorphous thin films.

Furthermore, the introduction of various substituents can enhance this tendency. For instance, attaching bulky groups or creating branched molecular architectures increases the steric hindrance and complexity of the molecule, making it even more difficult for the molecules to arrange themselves into a crystalline lattice. acs.orgd-nb.info This results in materials with high glass transition temperatures (Tg), which is a measure of the thermal stability of the amorphous state. nih.gov A high Tg is desirable as it ensures that the film morphology remains stable, even at elevated operating temperatures of a device.

Design Principles for Tuning Ionization Potentials, Electron Affinities, and Charge Carrier Mobilities

The ability to precisely control the energy levels and charge transport characteristics of a material is at the heart of rational molecular design.

Ionization Potential (IP) and Electron Affinity (EA): The ionization potential, which corresponds to the HOMO level, and the electron affinity, corresponding to the Lowest Unoccupied Molecular Orbital (LUMO) level, can be tuned by the strategic use of electron-donating and electron-withdrawing substituents.

Electron-donating groups , such as the methoxy group, increase the electron density, raising the HOMO level and thus lowering the ionization potential. researchgate.netacs.org The number and position of these groups allow for fine-tuning of the IP. researchgate.netarabjchem.org

Electron-withdrawing groups , if incorporated, would have the opposite effect, lowering the HOMO and increasing the IP.

The electron affinity can be similarly tuned, although the effect of substituents is often more pronounced on the HOMO level.

Charge Carrier Mobilities: The mobility of charge carriers (holes in the case of these p-type materials) is influenced by a combination of factors including molecular packing, electronic coupling between molecules, and the degree of structural order.

Introducing a phenyl group at the N-9 position of the carbazole has been shown to improve hole mobility compared to alkyl groups. researchgate.net

The substitution pattern on the carbazole core also plays a significant role. For instance, para-methoxy substituted derivatives have been observed to exhibit high hole mobilities. researchgate.net

While a certain degree of intermolecular π-π stacking can be beneficial for charge transport, excessive aggregation can create traps and hinder mobility. Therefore, a balance must be struck, often through the use of steric hindrance to control the packing.

A summary of how different structural modifications affect these key properties is presented in the table below.

| Structural Modification | Effect on Ionization Potential (IP) | Effect on Charge Carrier Mobility |

| Addition of electron-donating groups (e.g., -OCH₃) | Decreases IP researchgate.netacs.org | Can be enhanced, particularly with para-substitution researchgate.net |

| N-phenyl substitution (vs. N-alkyl) | - | Increases hole mobility researchgate.net |

| Increased steric hindrance | Can cause slight increases due to less planar configuration d-nb.info | Can be reduced if it disrupts π-stacking too much |

| 3,6-disubstitution (with donor groups) | Generally lowers IP | Often enhances hole transport |

| 2,7-disubstitution (with donor groups) | Can be higher than 3,6-isomers mdpi.com | Can be higher than 3,6-isomers mdpi.com |

Rational Design Approaches for Optimizing Device Parameters (e.g., Driving Voltage, Efficiency)

The ultimate goal of molecular design in this context is to create materials that lead to highly efficient and stable electronic devices.

Driving Voltage: The driving voltage of a device, such as an OLED, is related to the energy barriers for charge injection. By tuning the ionization potential of the hole-transporting material to better align with the work function of the anode and the HOMO level of the emissive layer, the injection barrier can be minimized, leading to a lower driving voltage. The use of electron-donating groups like the methoxy group is a key strategy in this regard. researchgate.net

Charge Balance: In OLEDs, achieving a balance between the number of holes and electrons reaching the emissive layer is crucial for high efficiency. This can be achieved by tuning the charge carrier mobilities of the respective transport layers. acs.org

Energy Level Alignment: In PSCs, the HOMO level of the HTM must be well-aligned with the valence band of the perovskite absorber layer to ensure efficient hole extraction. mdpi.com The LUMO level should also be sufficiently high to block electrons from passing through the HTM. mdpi.com

Morphological Stability: As discussed, designing molecules that form stable amorphous films with high Tg is essential for preventing degradation pathways and ensuring long-term device stability. nih.gov

By systematically studying the structure-property relationships, researchers can develop rational design principles to create new this compound derivatives with optimized properties for specific device applications.

Functionalization Strategies and Derivative Synthesis for Tailored Applications

Synthesis and Optoelectronic Applications of Carbazolyl-Hydrazone and Aminated Derivatives

Derivatives of 9-(4-Methoxyphenyl)carbazole, particularly those incorporating hydrazone and amine functionalities, have been synthesized and investigated for their promising optoelectronic properties.

Carbazolyl-Hydrazone Derivatives: A multi-step synthesis process is employed to create 9-(4-methoxyphenyl)carbazolyl-containing hydrazones. This process typically involves the Ullmann coupling of carbazole (B46965) with 4-iodoanisole (B42571), followed by the formylation of the resulting this compound through the Vilsmeier reaction. The final step is the condensation of the mono- or dicarbaldehydes with variously substituted hydrazines. researchgate.net These synthesized hydrazones are known to form stable glasses, with glass transition temperatures recorded between 56°C and 110°C. researchgate.netresearchgate.net

From an optoelectronic standpoint, these materials exhibit low ionization potentials, generally in the range of 5.3 to 5.47 eV, as determined by the electron photoemission technique. researchgate.netresearchgate.net This property is crucial for their function as hole-transporting materials. When integrated into a polycarbonate matrix, 50% solid solutions of these hydrazones have demonstrated high hole drift mobilities, exceeding 10⁻³ cm²/Vs at high electric fields. researchgate.netresearchgate.net

Aminated Derivatives: Aminated derivatives of this compound are another important class of materials for optoelectronic applications. For instance, N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine is synthesized through Buchwald-Hartwig amination reactions. researchgate.net These derivatives are noted for their high solubility in polar organic solvents, which makes them suitable for solution-based processing of optoelectronic devices. Their primary application is as hole-transporting materials (HTMs) in devices like perovskite solar cells (PSCs) and solid-state dye-sensitized solar cells (ssDSSCs). researchgate.netrsc.org The presence of methoxy (B1213986) substituents is particularly beneficial as it enhances charge-transport properties and improves stability.

| Derivative Type | Synthesis Method | Key Optoelectronic Properties |

| Carbazolyl-Hydrazone | Ullmann coupling, Vilsmeier reaction, Condensation | Glass transition temp: 56-110°C, Ionization potential: 5.3-5.47 eV, Hole drift mobility: >10⁻³ cm²/Vs researchgate.netresearchgate.net |

| Aminated (e.g., N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine) | Buchwald-Hartwig amination | High solubility, Hole-transporting material in PSCs and ssDSSCs researchgate.netrsc.org |

Development of Multifunctional Carbazole Scaffolds with Diverse Applications

The inherent properties of the carbazole scaffold, derived from this compound, make it a versatile platform for developing multifunctional materials. ontosight.ai These scaffolds are central to advancements in organic electronics, materials science, and even medicinal chemistry.

In the realm of organic electronics , these carbazole-based compounds are extensively explored for their use as hole transport materials in perovskite solar cells and as luminescent materials in organic light-emitting diodes (OLEDs). researchgate.netontosight.ai The ability to form stable, pinhole-free films and to efficiently transport positive charge carriers (holes) is critical for the performance of these devices. rsc.org

In materials science , the unique molecular structure of these compounds is leveraged to create novel organic materials. ontosight.ai Researchers are exploring their use in developing synthetic receptors for molecular recognition, which has potential applications in sensing and catalysis. d-nb.info

The pharmaceutical field also shows interest in carbazole scaffolds due to the observed biological activity in some derivatives. ontosight.ai This has spurred research into their potential as therapeutic agents, although this area is still developing. ontosight.aismolecule.com

| Application Area | Specific Use | Key Features of the Scaffold |

| Organic Electronics | Hole Transport Materials (HTMs) in Perovskite Solar Cells, OLEDs | Good charge transport properties, film-forming capabilities researchgate.netrsc.orgontosight.ai |

| Materials Science | Synthetic Receptors for Sensing and Catalysis | Unique molecular structure, potential for molecular recognition ontosight.aid-nb.info |

| Pharmaceuticals | Potential Therapeutic Agents | Observed biological activity in derivatives ontosight.aismolecule.com |

Strategic Placement of Electron-Donating and Electron-Withdrawing Groups for Modulating Electronic Structure

The electronic structure of this compound can be precisely controlled by the strategic placement of electron-donating and electron-withdrawing groups on the carbazole core. This modulation is fundamental to tailoring the material's properties for specific applications.

Electron-donating groups, such as the methoxy (-OCH₃) group already present in the parent compound, tend to increase the energy of the highest occupied molecular orbital (HOMO). researchgate.net This is associated with a lower ionization potential, making it easier for the molecule to donate an electron, a desirable characteristic for hole-transporting materials. researchgate.netresearchgate.net Studies have shown that introducing additional methoxy groups, particularly at the para position of the phenyl rings, can further lower the ionization potential. researchgate.net

Conversely, electron-withdrawing groups generally lower the energy of the lowest unoccupied molecular orbital (LUMO). researchgate.net The reactivity of aryl halides in cross-coupling reactions, for instance, is influenced by these electronic effects, with those bearing electron-withdrawing groups showing higher reactivity. rsc.org In the synthesis of carbazoles via rhodium-catalyzed reactions, C-N bond formation occurs preferentially with the more electron-rich aryl group. nih.gov

This ability to tune the HOMO and LUMO energy levels through chemical modification is a powerful tool for designing materials with specific electronic and optical properties. researchgate.net

| Group Type | Effect on Electronic Structure | Impact on Properties |

| Electron-Donating (e.g., -OCH₃) | Increases HOMO energy level | Lowers ionization potential, enhances hole-transport researchgate.netresearchgate.net |

| Electron-Withdrawing | Lowers LUMO energy level | Can increase reactivity in certain synthetic reactions researchgate.netrsc.org |

Engineering of Molecular Conformation and Intermolecular Interactions

The three-dimensional structure and the way molecules pack together in the solid state are critical to the material properties of this compound and its derivatives. The molecular conformation is characterized by a notable twist between the carbazole unit and the pendant methoxyphenyl ring. iucr.orgnih.gov

Crystallographic studies have determined that the dihedral angle between the mean plane of the carbazole group and the methoxy-substituted phenyl ring is approximately 56.78°. iucr.orgnih.govresearchgate.net The carbazole moiety itself is nearly planar, with a very small dihedral angle of about 1.73° between its two benzene (B151609) rings. iucr.org

In the crystal lattice, the molecules are linked by weak intermolecular forces, specifically C-H···π interactions. iucr.orgnih.govresearchgate.net Hirshfeld surface analysis reveals that H···H and C···H/H···C contacts are the dominant intermolecular interactions, accounting for over 90% of the close contacts in the crystal packing. iucr.orgnih.govresearchgate.net These subtle interactions collectively dictate the macroscopic properties of the material.

| Structural Feature | Description | Significance |

| Molecular Conformation | ||

| Dihedral Angle (Carbazole vs. Phenyl) | ~56.78° iucr.orgnih.govresearchgate.net | Defines the overall 3D shape of the molecule. |

| Carbazole Planarity | Dihedral angle of ~1.73° between benzene rings iucr.org | A nearly flat carbazole core is a key feature. |

| Intermolecular Interactions | ||

| Dominant Interactions | C-H···π interactions, H···H contacts, C···H contacts | Govern the packing of molecules in the solid state and influence material properties. iucr.orgnih.govresearchgate.net |

Potential Biological Activity and Therapeutic Relevance of Functionalized Derivatives (e.g., antioxidant, anticancer, antimicrobial evaluations)

The carbazole framework is recognized as a valuable pharmacophore, and functionalized derivatives of this compound are being investigated for a range of biological activities. nih.govnih.govsrce.hrresearchgate.net

Antioxidant Activity: Several carbazole derivatives have demonstrated the ability to act as antioxidants by scavenging free radicals. In one study, a series of synthesized carbazole derivatives were evaluated, with some compounds showing potent antioxidant activity, even surpassing the reference antioxidant Trolox in DPPH assays. nih.gov For example, compounds designated as 4 and 9 in the study exhibited IC₅₀ values of 1.05 µM and 5.15 µM, respectively. nih.gov Another study on carbazole hydrazine-carbothioamide scaffolds also identified derivatives with strong antioxidant potential. nih.gov

Anticancer Activity: The anticancer potential of carbazole derivatives is a significant area of research. nih.govresearchgate.net Various synthesized compounds have been tested against different cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and MCF7 (breast cancer). nih.govnih.gov For instance, certain carbazole derivatives containing an oxadiazole moiety showed stronger antiproliferative effects than other tested derivatives. nih.gov Compound 10 from a specific study demonstrated IC₅₀ values of 7.68 µM against HepG2 and 6.44 µM against MCF7 cell lines, while compound 9 was potent against HeLa cells with an IC₅₀ of 7.59 µM. nih.gov The N-heterocyclic carbazole molecule is considered a promising candidate in cancer treatment. nih.gov

Antimicrobial Activity: Carbazole derivatives have also been shown to possess antimicrobial properties against various bacteria and fungi. srce.hrresearchgate.netnih.govnih.gov For example, N-substituted benzimidazole (B57391) derivatives incorporating a carbazole unit have shown good antibacterial activity against B. subtilis and P. aeruginosa. srce.hr Other studies have synthesized and tested carbazole derivatives against a panel of microbes such as Staphylococcus aureus, Escherichia coli, and Candida albicans, with some compounds showing notable activity. tandfonline.com The introduction of the carbazole ring can enhance the antimicrobial activity of other heterocyclic systems. srce.hr

| Biological Activity | Key Findings | Example Compounds/Derivatives |

| Antioxidant | Potent free radical scavenging activity observed in DPPH assays. | Carbazole derivatives 4 and 9 with IC₅₀ values of 1.05 µM and 5.15 µM, respectively. nih.gov |

| Anticancer | Antiproliferative effects against various cancer cell lines (HepG2, HeLa, MCF7). nih.govnih.gov | Oxadiazole-containing carbazoles; Compound 10 (IC₅₀: 7.68 µM vs HepG2, 6.44 µM vs MCF7), Compound 9 (IC₅₀: 7.59 µM vs HeLa). nih.gov |

| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria and fungi. srce.hrtandfonline.com | N-substituted benzimidazoles with carbazole; N-(9-Ethyl-9H-carbazole-3-yl)-2-(quinolin-8-yloxy)acetamide. srce.hrtandfonline.com |

Conclusion and Future Research Directions

Summary of Key Advancements and Contributions of 9-(4-Methoxyphenyl)carbazole Research

The chemical compound this compound, a derivative of carbazole (B46965), has garnered significant attention in materials science due to its unique photophysical and electrochemical properties. ontosight.aiiucr.org Research has primarily focused on its potential as a building block for advanced organic electronic materials. iucr.orgbohrium.com The introduction of the 4-methoxyphenyl (B3050149) group at the 9-position of the carbazole core has been shown to be a critical modification, influencing the compound's solubility, thermal stability, and charge-transporting capabilities. researchgate.net

Key advancements in the research of this compound and its derivatives include: